(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one
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Overview
Description
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[44]non-1-en-6-one is a spiro compound characterized by a unique structure that includes an oxygen atom, two nitrogen atoms, and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride: Similar spiro structure but lacks the oxygen atom present in (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another spiro compound with different substituents and functional groups.
Uniqueness
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
CAS No. |
153580-06-4 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1 |
InChI Key |
SGFDMTISHKFYJH-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@@H]1CN=N[C@]12CCOC2=O |
SMILES |
CC1CN=NC12CCOC2=O |
Canonical SMILES |
CC1CN=NC12CCOC2=O |
Synonyms |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Origin of Product |
United States |
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